molecular formula C21H28N2O2 B1388927 N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-76-8

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Cat. No. B1388927
CAS RN: 1020055-76-8
M. Wt: 340.5 g/mol
InChI Key: LZTSAPZVBGLMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, or NAM-SBP, is a novel chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid phenylalanine and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

NAM-SBP has been studied for its potential applications in scientific research. It has been found to be useful in the study of protein-protein interactions, as it has been found to bind to proteins and modulate their activity. NAM-SBP has also been used to study the structure and function of enzymes, as it has been found to inhibit enzyme activity. Additionally, NAM-SBP has been used in the study of protein-DNA interactions, as it has been found to interact with DNA and modulate gene expression.

Mechanism of Action

The mechanism of action of NAM-SBP is not well understood. However, it is believed that NAM-SBP binds to proteins and modulates their activity. It is thought that NAM-SBP binds to the active site of the protein, blocking its activity. Additionally, NAM-SBP is believed to interact with DNA, altering gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of NAM-SBP are not well understood. However, it has been found to interact with proteins and modulate their activity, as well as interact with DNA and alter gene expression. Additionally, NAM-SBP has been found to inhibit the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The advantages of using NAM-SBP in lab experiments include its ability to interact with proteins and modulate their activity, as well as interact with DNA and alter gene expression. Additionally, NAM-SBP has been found to inhibit the activity of certain enzymes, making it useful for studying enzyme activity.
The limitations of using NAM-SBP in lab experiments include its lack of understanding of its mechanism of action, as well as its lack of knowledge of its biochemical and physiological effects. Additionally, NAM-SBP is not widely available and can be difficult to obtain.

Future Directions

The future directions for NAM-SBP research include further study of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential applications in scientific research, such as its ability to interact with proteins and modulate their activity, as well as interact with DNA and alter gene expression, should be conducted. Additionally, further research into its potential therapeutic applications should be conducted, such as its potential to inhibit the activity of certain enzymes. Finally, further research into its availability and synthesis should be conducted, as it is not widely available and can be difficult to obtain.

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-5-14(3)16-10-7-8-13-20(16)25-19(6-2)21(24)23-18-12-9-11-17(22)15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTSAPZVBGLMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 4
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Reactant of Route 6
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.